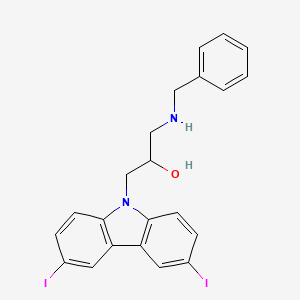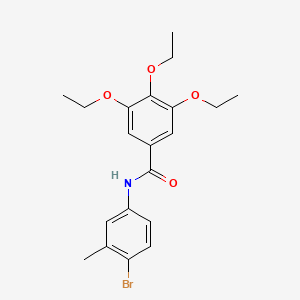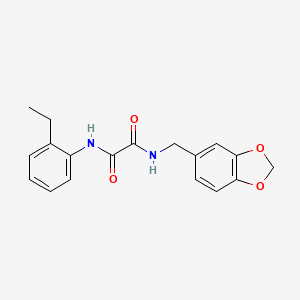![molecular formula C13H20BrNO B5164502 N-[3-(3-bromophenoxy)propyl]-1-butanamine](/img/structure/B5164502.png)
N-[3-(3-bromophenoxy)propyl]-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-bromophenoxy)propyl]-1-butanamine, also known as BPPB, is a chemical compound that has been widely studied for its potential use in scientific research. BPPB is a selective antagonist of the serotonin 5-HT1D receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and cardiovascular function. The purpose of
Mécanisme D'action
N-[3-(3-bromophenoxy)propyl]-1-butanamine acts as a selective antagonist of the serotonin 5-HT1D receptor, which is involved in the regulation of pain perception, mood, and cardiovascular function. By blocking the activity of this receptor, N-[3-(3-bromophenoxy)propyl]-1-butanamine can modulate these physiological processes. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have some affinity for other serotonin receptors, including the 5-HT1B and 5-HT2B receptors.
Biochemical and Physiological Effects:
N-[3-(3-bromophenoxy)propyl]-1-butanamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of pain perception. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have some antidepressant and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(3-bromophenoxy)propyl]-1-butanamine in lab experiments is its selectivity for the serotonin 5-HT1D receptor, which allows for the specific modulation of this receptor without affecting other serotonin receptors. However, one limitation of using N-[3-(3-bromophenoxy)propyl]-1-butanamine is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are many potential future directions for the study of N-[3-(3-bromophenoxy)propyl]-1-butanamine, including the development of more potent and selective compounds that target the serotonin 5-HT1D receptor. Additionally, N-[3-(3-bromophenoxy)propyl]-1-butanamine could be used in combination with other drugs to achieve synergistic effects in the treatment of various diseases. Finally, more research is needed to fully understand the role of the serotonin 5-HT1D receptor in various physiological processes, which could lead to the development of new therapeutic strategies for a variety of diseases.
Méthodes De Synthèse
N-[3-(3-bromophenoxy)propyl]-1-butanamine can be synthesized using a variety of methods, including the reaction of 3-bromophenol with propylene oxide, followed by reaction with butylamine. Another method involves the reaction of 3-bromophenol with 3-chloropropylamine, followed by reaction with butanol. Both methods result in the formation of N-[3-(3-bromophenoxy)propyl]-1-butanamine with high yield and purity.
Applications De Recherche Scientifique
N-[3-(3-bromophenoxy)propyl]-1-butanamine has been studied for its potential use in a variety of scientific research applications, including the treatment of migraine headaches, depression, and anxiety disorders. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have potential as a therapeutic agent for the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, N-[3-(3-bromophenoxy)propyl]-1-butanamine has been used as a tool to study the role of the serotonin 5-HT1D receptor in various physiological processes.
Propriétés
IUPAC Name |
N-[3-(3-bromophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-2-3-8-15-9-5-10-16-13-7-4-6-12(14)11-13/h4,6-7,11,15H,2-3,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJLMZRVYIREAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)


![3-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5164442.png)
![1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5164447.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5164457.png)
![N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5164462.png)
![ethyl 7-cyclopropyl-3-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5164464.png)
![methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate](/img/structure/B5164475.png)

![2-methoxy-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5164486.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5164498.png)